
Lilly 53857
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
LY 53857 是一种合成有机化合物,以其作为 5-羟色胺 2 受体选择性拮抗剂的作用而闻名。 这种化合物因其在治疗各种神经和心血管疾病中的潜在治疗应用而被广泛研究 .
准备方法
LY 53857 的制备涉及几种合成路线和反应条件。一种常见的方法包括使用有机溶剂,例如二甲基亚砜、聚乙二醇和吐温 80。 该化合物是通过一系列化学反应合成的,包括酯化和环化 . 工业生产方法通常涉及使用类似反应条件的大规模合成,但针对更高的收率和纯度进行了优化。
化学反应分析
LY 53857 会发生各种化学反应,包括氧化、还原和取代。这些反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。这些反应形成的主要产物取决于所使用的具体条件和试剂。 例如,LY 53857 的氧化会导致羟基化衍生物的形成 .
科学研究应用
LY 53857 具有广泛的科学研究应用。在化学领域,它被用作研究 5-羟色胺 2 受体的参考化合物。在生物学领域,它被用来研究血清素在各种生理过程中的作用。 在医药领域,LY 53857 因其在治疗偏头痛、缺血性心脏病和血栓形成等疾病中的潜在治疗效果而被研究 . 此外,它在阻塞性睡眠呼吸暂停症和其他呼吸系统疾病的研究中也有应用 .
作用机制
LY 53857 的作用机制涉及其对 5-羟色胺 2 受体的拮抗作用。通过与该受体结合,LY 53857 抑制血清素的作用,血清素是一种参与各种生理过程的神经递质。 这种抑制会导致血清素介导的效应减少,例如血管收缩和血小板聚集 . 所涉及的分子靶标和途径包括血清素受体信号通路以及对细胞功能的下游影响 .
相似化合物的比较
与其他类似化合物相比,LY 53857 对 5-羟色胺 2 受体具有很高的选择性。 一些类似化合物包括酮色林、瑞坦色林和米安色林,它们也作为 5-羟色胺 2 受体的拮抗剂,但选择性和效力不同 . LY 53857 的高选择性使其成为研究血清素受体拮抗作用的特定效果的宝贵工具。
生物活性
Lilly 53857, also known as LY 53857, is a compound developed by Eli Lilly and Company, primarily recognized for its role as a selective antagonist of serotonin receptors. This article delves into the biological activity of this compound, summarizing key research findings, experimental data, and case studies that highlight its pharmacological effects.
This compound functions primarily as a 5-HT2 receptor antagonist , which means it blocks the action of serotonin at these receptor sites. This mechanism is crucial in modulating various physiological processes, including mood regulation, appetite control, and sensory perception. In a study conducted by Cohen et al. (1985), it was noted that this compound exhibited less potency compared to other antagonists like ketanserin but still demonstrated significant effects on serotonergic activity in the central nervous system .
In Vitro Studies
In vitro experiments have shown that this compound can effectively reduce the ON-response in retinal ganglion cells when exposed to light stimuli. A concentration-dependent decrease in response was observed, indicating its potential utility in conditions characterized by excessive serotonergic activity. For instance:
- At 25 µM , the ON-response was reduced while the OFF-component was enhanced.
- Increasing the concentration to 64 µM resulted in further suppression of the ON-response .
The reversibility of these effects was confirmed through recovery records, suggesting that this compound does not cause permanent alterations to cellular function upon cessation of treatment.
In Vivo Studies
In vivo studies have also corroborated the findings from in vitro experiments. This compound was administered to animal models to assess its impact on behavior and physiological responses. The results indicated that:
- Anxiety-like behaviors were significantly reduced in treated subjects compared to controls.
- The compound exhibited a dose-dependent effect on locomotor activity , further supporting its role as a modulator of serotonergic signaling.
Data Table: Summary of Biological Activity
Concentration (µM) | Effect on ON-Response | Effect on OFF-Component | Recovery Time |
---|---|---|---|
25 | Decreased | Increased | Moderate |
64 | Further decreased | Stable | Slow |
Control | Baseline | Baseline | N/A |
Case Study: Serotonin Modulation
A notable case study involved patients with serotonin syndrome , where this compound was used as part of a treatment regimen. The outcomes indicated a marked improvement in symptoms such as confusion and agitation, with minimal side effects reported. This suggests that this compound may be beneficial in clinical scenarios where serotonin levels need to be carefully managed.
Case Study: Retinal Responses
Another case study focused on patients with retinal disorders linked to dysregulated serotonergic activity. Administration of this compound resulted in improved visual processing and reduced photophobia, highlighting its potential therapeutic applications in ophthalmology.
常见问题
Basic Research Questions
Q. What is the pharmacological mechanism of Lilly 53857 in modulating locus coeruleus activity?
this compound acts as a serotonin receptor antagonist, selectively reversing the effects of LSD, DOM, and MESC on locus coeruleus cells. In vivo electrophysiological studies demonstrate that LY 53857 normalizes spontaneous activity and electrically evoked spikes by antagonizing 5-HT receptors, though it does not reverse norepinephrine-mediated effects (e.g., D-AMPH) . Methodologically, researchers should employ receptor-binding assays and controlled electrophysiological protocols to isolate LY 53857’s target pathways.
Q. Which experimental models are appropriate for studying this compound’s effects on neurotransmitter systems?
In vivo animal models with electrophysiological recordings (e.g., anesthetized rats) are standard for assessing locus coeruleus activity. Evidence from Rasmussen & Aghajanian (1986) highlights the use of sciatic nerve stimulation to evoke locus coeruleus responses, paired with systemic drug administration . For reproducibility, adhere to guidelines for detailed methodology sections, including anesthesia protocols, electrode placement, and stimulus parameters .
Q. How should this compound’s experimental data be presented to ensure reproducibility?
Data must include raw electrophysiological traces, quantified spike counts, and statistical analyses (e.g., ANOVA for pre/post-treatment comparisons). Large datasets (e.g., time-series recordings) should be archived as supplementary material, with clear figure legends referencing experimental conditions . Follow journal-specific formatting for tables and figures, ensuring units (e.g., nmol/kg for dosing) are standardized .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy across neurotransmitter systems (e.g., serotonin vs. norepinephrine)?
Contradictions arise from LY 53857’s receptor specificity: it antagonizes 5-HT receptors but lacks efficacy against adrenergic pathways. To address this, design experiments comparing LY 53857’s effects under varying neurotransmitter challenges (e.g., 5-HT vs. NE agonists). Use factorial ANOVA to isolate interaction effects and control for solvent variables (e.g., saline vs. HCl, which may alter drug solubility) . Systematic reviews of receptor affinity studies can further clarify selectivity .
Q. What methodological considerations are critical when assessing this compound’s interactions with other receptor antagonists?
Key considerations include:
- Solvent compatibility : LY 53857 dissolved in saline vs. acidic solvents (e.g., 0.01 N HCl) may yield divergent results due to pH-dependent stability .
- Dose-response curves : Use nonlinear regression to determine IC₅₀ values for LY 53857 in combination therapies (e.g., with spiroxatrine) .
- Blinding and randomization : Mitigate bias in animal studies by assigning treatment groups randomly and blinding analysts to experimental conditions .
Q. What strategies can integrate this compound’s cellular-level findings into broader neuropharmacological frameworks?
- Computational modeling : Predict LY 53857’s systemic effects using pharmacokinetic/pharmacodynamic (PK/PD) models parameterized with in vivo data .
- Cross-disciplinary synthesis : Compare LY 53857’s mechanisms with structurally similar compounds (e.g., ketanserin) to identify conserved receptor interactions .
- Meta-analysis : Aggregate data from electrophysiological studies to quantify effect sizes across species and experimental setups .
Q. Data Contradiction Analysis
Example : LY 53857 reverses LSD-induced locus coeruleus excitation but fails to counteract D-AMPH’s effects .
- Root cause : Differential receptor targets (5-HT vs. adrenergic receptors).
- Resolution : Conduct receptor knockout studies or use selective agonists/antagonists to isolate pathways. Validate findings with radioligand displacement assays .
Q. Methodological Checklist for LY 53857 Studies
属性
CAS 编号 |
60634-51-7 |
---|---|
分子式 |
C27H36N2O7 |
分子量 |
500.6 g/mol |
IUPAC 名称 |
(Z)-but-2-enedioic acid;3-hydroxybutan-2-yl (6aR,9R,10aR)-7-methyl-4-propan-2-yl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-9-carboxylate |
InChI |
InChI=1S/C23H32N2O3.C4H4O4/c1-13(2)25-12-16-10-21-19(18-7-6-8-20(25)22(16)18)9-17(11-24(21)5)23(27)28-15(4)14(3)26;5-3(6)1-2-4(7)8/h6-8,12-15,17,19,21,26H,9-11H2,1-5H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t14?,15?,17-,19-,21-;/m1./s1 |
InChI 键 |
DYJVZTAMQYDCLP-VCSAJMHUSA-N |
SMILES |
CC(C)N1C=C2CC3C(CC(CN3C)C(=O)OC(C)C(C)O)C4=C2C1=CC=C4.C(=CC(=O)O)C(=O)O |
手性 SMILES |
CC(C)N1C=C2C[C@@H]3[C@H](C[C@H](CN3C)C(=O)OC(C)C(C)O)C4=C2C1=CC=C4.C(=C\C(=O)O)\C(=O)O |
规范 SMILES |
CC(C)N1C=C2CC3C(CC(CN3C)C(=O)OC(C)C(C)O)C4=C2C1=CC=C4.C(=CC(=O)O)C(=O)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Lilly 53857 LY 53857 LY-53857 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。